molecular formula C12H14N4O3 B2616337 (E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime CAS No. 889787-51-3

(E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime

Cat. No. B2616337
CAS RN: 889787-51-3
M. Wt: 262.269
InChI Key: GJCDLZOFEXBZSH-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.269. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Precursors in Antitumor Agents

  • Compounds similar to the one , such as oxopyrimidine-5-carbaldehydes and their derivatives, have been identified as promising synthetic precursors for antitumor agents. These compounds are typically synthesized through reactions like the Vilsmeier reaction, and modifications in their structure can lead to different biological activities (Erkin & Krutikov, 2004).

Iminoxyl Radicals in Oxidation Studies

  • Research into the one-electron oxidation of related compounds like 1-methylindole-3-carbaldehyde oxime has revealed insights into the formation of iminoxyl radicals and their behavior in aqueous solutions. This study contributes to the understanding of the oxidation chemistry of these compounds, which can be relevant in various chemical processes (Everett et al., 2001).

Hydrogen-bonded Framework Structures

  • Molecules similar to the subject compound have been studied for their ability to form hydrogen-bonded framework structures. This is significant in the field of crystallography and material science, where the arrangement of molecules in three-dimensional structures can lead to novel material properties (Low et al., 2007).

NAD(P)+ Model in Autorecycling Oxidation of Alcohols

  • Pyridodipyrimidines, which are structurally related to the compound , have been synthesized and found effective in the autorecycling oxidation of alcohols. These compounds act as NAD-type redox catalysts, showcasing their potential in biochemical and pharmaceutical applications (Yoneda, Yamato, & Ono, 1981).

Antitumor Activity in Pyridine Derivatives

  • Derivatives of pyridine, including oximes, have shown antitumor activity in preclinical models. This highlights the potential of these compounds in the development of new anticancer drugs (Temple et al., 1992).

properties

IUPAC Name

2-(2-hydroxyethylamino)-3-[(E)-hydroxyiminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-8-3-2-5-16-11(8)15-10(13-4-6-17)9(7-14-19)12(16)18/h2-3,5,7,13,17,19H,4,6H2,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCDLZOFEXBZSH-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NO)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=N/O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime

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